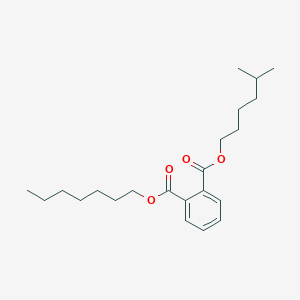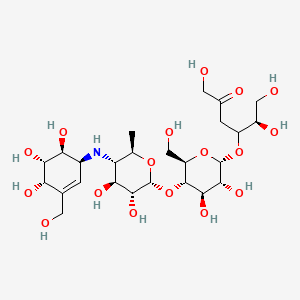
Acarbose D-(3-Dehydroxy)-fructose Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acarbose D-(3-Dehydroxy)-fructose Impurity: is a chemical compound that is often encountered as an impurity in the synthesis of acarbose, an anti-diabetic drug used to treat type 2 diabetes mellitus. This impurity arises during the production process and can affect the purity and efficacy of the final pharmaceutical product. Understanding the properties, synthesis, and reactions of this impurity is crucial for improving the quality control of acarbose production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acarbose D-(3-Dehydroxy)-fructose Impurity involves several steps, starting from the basic building blocks of acarbose. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure of acarbose through a series of condensation reactions.
Introduction of the dehydroxy group: The next step involves the selective removal of a hydroxyl group from the fructose moiety, resulting in the formation of the dehydroxy-fructose structure.
Purification: The final step involves the purification of the compound to isolate the impurity from the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of impurities. Common reagents used in the industrial production include strong acids or bases for the dehydroxylation step, and various solvents for the purification process.
Analyse Chemischer Reaktionen
Types of Reactions: Acarbose D-(3-Dehydroxy)-fructose Impurity undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the impurity back to its hydroxylated form.
Substitution: The dehydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts such as palladium or platinum, along with suitable solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original impurity. These products can have different chemical and physical properties, which can affect the overall quality of the acarbose product.
Wissenschaftliche Forschungsanwendungen
Acarbose D-(3-Dehydroxy)-fructose Impurity has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry to monitor the purity of acarbose.
Biology: Studies on the biological activity of the impurity can provide insights into its potential effects on human health.
Medicine: Research on the impurity can help improve the safety and efficacy of acarbose as a pharmaceutical drug.
Industry: The compound is used in quality control processes to ensure the consistency and reliability of acarbose production.
Wirkmechanismus
The mechanism of action of Acarbose D-(3-Dehydroxy)-fructose Impurity involves its interaction with various molecular targets and pathways. The impurity can inhibit the activity of certain enzymes involved in carbohydrate metabolism, similar to acarbose. This inhibition can affect the absorption and digestion of carbohydrates, leading to changes in blood glucose levels. The exact molecular targets and pathways involved in the action of the impurity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Acarbose: The parent compound from which the impurity is derived.
Miglitol: Another anti-diabetic drug with a similar mechanism of action.
Voglibose: A related compound used to treat type 2 diabetes.
Comparison: Acarbose D-(3-Dehydroxy)-fructose Impurity is unique in its structure due to the absence of a hydroxyl group in the fructose moiety. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds. Understanding these differences is important for optimizing the production and quality control of acarbose and related drugs.
Eigenschaften
Molekularformel |
C25H43NO17 |
|---|---|
Molekulargewicht |
629.6 g/mol |
IUPAC-Name |
(5R)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6-trihydroxyhexan-2-one |
InChI |
InChI=1S/C25H43NO17/c1-8-15(26-11-2-9(4-27)16(33)19(36)17(11)34)18(35)21(38)24(40-8)43-23-14(7-30)42-25(22(39)20(23)37)41-13(12(32)6-29)3-10(31)5-28/h2,8,11-30,32-39H,3-7H2,1H3/t8-,11+,12-,13?,14-,15-,16+,17+,18+,19+,20-,21-,22-,23-,24-,25+/m1/s1 |
InChI-Schlüssel |
NKCREODKKBVDBI-FSYZDJHWSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC(CC(=O)CO)[C@@H](CO)O)CO)O)O)N[C@H]3C=C([C@@H]([C@@H]([C@H]3O)O)O)CO |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(CC(=O)CO)C(CO)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


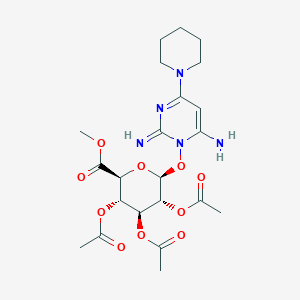
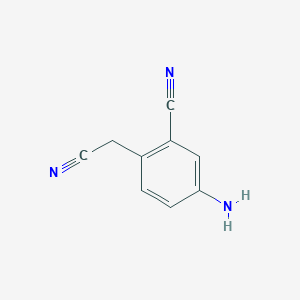
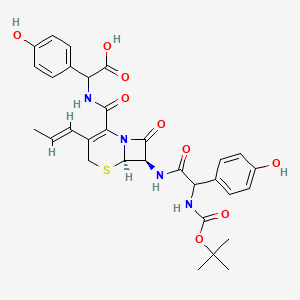
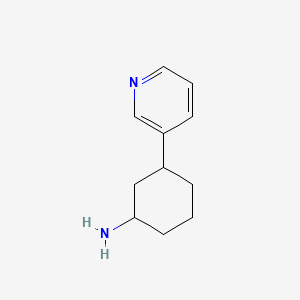

![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)

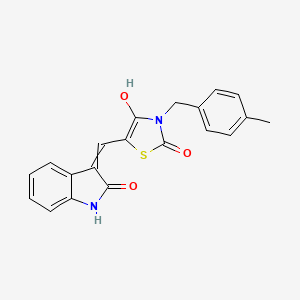
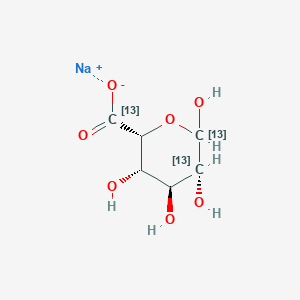

![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
